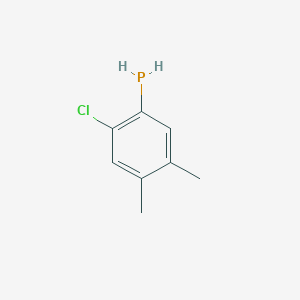
Phosphine, (2-chloro-4,5-dimethylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphine, (2-chloro-4,5-dimethylphenyl)-, is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a 2-chloro-4,5-dimethylphenyl group. This compound is part of the broader class of phosphines, which are widely used in various chemical reactions and industrial applications due to their unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, (2-chloro-4,5-dimethylphenyl)-, typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the reaction of 2-chloro-4,5-dimethylphenylmagnesium bromide with phosphorus trichloride under controlled conditions . This reaction proceeds through the formation of an intermediate, which is subsequently converted to the desired phosphine compound.
Industrial Production Methods
Industrial production of phosphine, (2-chloro-4,5-dimethylphenyl)-, often involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity phosphine compounds suitable for various applications .
化学反応の分析
Types of Reactions
Phosphine, (2-chloro-4,5-dimethylphenyl)-, undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to the original phosphine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Phosphine, (2-chloro-4,5-dimethylphenyl)-, has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: Research into its potential biological activity and interactions with biomolecules is ongoing.
Medicine: Investigations into its potential therapeutic applications, particularly in drug design and development.
作用機序
The mechanism by which phosphine, (2-chloro-4,5-dimethylphenyl)-, exerts its effects involves its ability to coordinate with metal centers in catalytic processes. The phosphorus atom acts as a donor, forming stable complexes with transition metals, which then participate in various catalytic cycles. These interactions facilitate the activation and transformation of substrates, leading to the desired chemical products .
類似化合物との比較
Similar Compounds
Dimethylphenylphosphine: Similar in structure but lacks the chlorine substituent.
Triphenylphosphine: Contains three phenyl groups instead of the 2-chloro-4,5-dimethylphenyl group.
Tris(2-chloroethyl)phosphine: Contains three 2-chloroethyl groups instead of the 2-chloro-4,5-dimethylphenyl group.
Uniqueness
Phosphine, (2-chloro-4,5-dimethylphenyl)-, is unique due to the presence of the 2-chloro-4,5-dimethylphenyl group, which imparts distinct electronic and steric properties. These properties influence its reactivity and coordination behavior, making it suitable for specific applications in catalysis and material science .
特性
CAS番号 |
667889-36-3 |
|---|---|
分子式 |
C8H10ClP |
分子量 |
172.59 g/mol |
IUPAC名 |
(2-chloro-4,5-dimethylphenyl)phosphane |
InChI |
InChI=1S/C8H10ClP/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,10H2,1-2H3 |
InChIキー |
PSMHLTTYKGNGDE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C)Cl)P |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















